molecular formula C17H16N2O4 B2385490 Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 478081-14-0

Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2385490
CAS No.: 478081-14-0
M. Wt: 312.325
InChI Key: QLIJTCVWVGLNHG-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate (CAS 478081-14-0) is a high-purity synthetic compound of significant interest in medicinal chemistry and organic synthesis. This complex molecule features a pyrido[1,2-a]indole core structure, which is a privileged scaffold in drug discovery due to its diverse biological potential. The compound is supplied with a molecular formula of C17H16N2O4 and a molecular weight of 312.32 g/mol . As a derivative of the indole heterocyclic system, this compound is part of a class of structures known for their broad-spectrum biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial properties . The indole nucleus is a key pharmacophore found in numerous clinically relevant molecules and natural products, making it a highly valuable template for developing new therapeutic agents and exploring structure-activity relationships . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can obtain this chemical in various quantities, with standard packaging options ranging from 100mg to 1g, ensuring flexibility for different experimental needs .

Properties

IUPAC Name

ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-22-17(21)16-12-7-6-11(23-10-15(18)20)9-14(12)19-8-4-3-5-13(16)19/h3-9H,2,10H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIJTCVWVGLNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Anticancer Properties

Research indicates that Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing effectiveness in inhibiting bacterial growth. This antimicrobial action could be leveraged in developing new antibiotics or antiseptics .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Drug Development

This compound serves as a scaffold for synthesizing novel derivatives with enhanced pharmacological profiles. Researchers are exploring modifications to improve its efficacy and selectivity against specific targets, particularly in cancer therapy .

Molecular Probes

Due to its ability to interact with biological molecules, this compound can be used as a molecular probe in biochemical assays to study enzyme activity or receptor binding . This application is crucial for understanding disease mechanisms and developing targeted therapies.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being investigated due to its favorable charge transport characteristics .

Coatings and Polymers

The compound's chemical stability and reactivity allow it to be used in developing advanced coatings and polymer materials that require specific functional properties, such as improved durability or resistance to environmental degradation .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in various cancer cell lines; potential for drug development
Antimicrobial PropertiesEffective against multiple bacterial strains; implications for new antibiotic formulations
NeuroprotectionReduced oxidative stress in neuronal models; potential application in neurodegenerative disease therapies
Organic ElectronicsEnhanced charge transport properties; promising candidate for OLEDs

Mechanism of Action

The mechanism of action of Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological context and the nature of the compound’s modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]indole derivatives are a structurally diverse class of compounds with variations in substituents that significantly influence their physicochemical and biological properties. Below is a comparative analysis of Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate and its analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 2-amino-2-oxoethoxy C₁₇H₁₇N₃O₄ 327.34 339020-44-9 Amino-oxoethoxy group enhances hydrogen-bonding potential.
Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate 2-chloro-6-fluorobenzyloxy C₂₂H₁₇ClFNO₃ 397.83 478067-96-8 Halogenated benzyl group improves lipophilicity and G-quadruplex binding.
Ethyl 3-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}pyrido[1,2-a]indole-10-carboxylate 3-(trifluoromethyl)anilino-oxoethoxy C₂₄H₁₉F₃N₂O₄ 456.41 478081-18-4 Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate 2,6-dichlorobenzyloxy C₂₂H₁₇Cl₂NO₃ 414.28 478067-94-6 Dichlorophenyl substituent increases steric bulk and potential for π-π stacking.
Ethyl 3-(2-(2-[(ethylamino)carbonyl]hydrazino)-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate Ethylamino-hydrazino-oxoethoxy C₂₀H₂₂N₄O₅ 398.41 339106-94-4 Hydrazine linker enables metal coordination and chelation.

Key Comparative Insights

Functional Group Impact: The 2-amino-2-oxoethoxy group in the target compound provides hydrogen-bonding sites, which may enhance interactions with biological targets like enzymes or nucleic acids. In contrast, halogenated analogs (e.g., chloro-fluorobenzyloxy) exhibit increased lipophilicity, improving membrane permeability. Trifluoromethyl and dichlorophenyl substituents introduce steric and electronic effects that modulate binding affinity and metabolic stability.

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via nucleophilic substitution or coupling reactions. For example, the trifluoromethyl derivative (CAS 478081-18-4) is prepared by reacting pyridoindole intermediates with aryne species generated in situ.

Biological Relevance: Pyrido[1,2-a]indoles with halogenated substituents (e.g., CAS 478067-96-8) have shown promise in targeting G-quadruplex DNA structures, which are implicated in cancer progression.

Physicochemical Properties: Lipophilicity: Halogenated derivatives (Cl, F) exhibit higher logP values compared to the amino-oxoethoxy analog, favoring blood-brain barrier penetration. Solubility: The amino-oxoethoxy group enhances aqueous solubility due to its polar nature.

Biological Activity

Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article will provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

  • Molecular Formula : C17H16N2O4
  • Molecular Weight : 312.32 g/mol
  • CAS Number : 478081-14-0

The compound features a pyridoindole framework with an ethyl ester group and an amino-oxoethoxy substituent, which are thought to contribute to its biological activity and chemical reactivity .

Histone Demethylase Inhibition

Research has indicated that this compound acts as an inhibitor of histone demethylases, enzymes that play a crucial role in epigenetic regulation. This inhibition can have significant implications for cancer therapy and other diseases linked to epigenetic modifications. Studies employing various biochemical assays have demonstrated the compound's binding affinity to these enzymes .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Although the exact mechanisms are still under investigation, the potential for reducing inflammation could make it a candidate for treating inflammatory diseases .

Neuroprotective Effects

There is also emerging evidence supporting the neuroprotective effects of this compound. These properties could be beneficial in developing treatments for neurodegenerative diseases .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(carbamoylmethoxy)pyrido[1,2-a]indole-10-carboxylateContains carbamoyl groupMay exhibit different biological activity due to carbamoyl substitution
Ethyl 3-(4-methylphenyl)pyrido[1,2-a]indole-10-carboxylateSubstituted phenyl groupPotentially alters pharmacokinetic properties
Ethyl 3-(benzoyl)pyrido[1,2-a]indole-10-carboxylateBenzoyl substituentDifferent mechanism of action due to aromaticity

The amino-oxoethoxy substituent in this compound may confer distinct biological activities compared to these related compounds .

Inhibition Studies

In one study focused on the inhibition of histone demethylases, this compound demonstrated significant enzyme inhibition with IC50 values indicating effective binding . The structure–activity relationship (SAR) analysis revealed that modifications at specific positions could enhance its inhibitory potency.

Neuroprotection Evaluation

Another research effort evaluated the neuroprotective effects of this compound using cellular models of neurodegeneration. Results indicated that treatment with this compound led to a reduction in markers of oxidative stress and cell death .

Q & A

Q. What are the key synthetic strategies for Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate, and how can regioselectivity be controlled?

The synthesis typically involves multi-step pathways, including functionalization of the pyridoindole core. For example, hydrazino and carbonyl moieties are introduced via nucleophilic substitution or acylation reactions . Regioselectivity challenges, common in fused heterocycles, can be addressed using lithium amide bases to direct reaction sites, as demonstrated in related pyrido[1,2-a]pyrimidin-2-one syntheses . Thermal cyclization of alkynamides may further enhance selectivity for desired isomers .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : To confirm the pyridoindole core and substituent positions (e.g., ethyl ester at C10, amino-oxoethoxy at C3) .
  • Mass Spectrometry (HRMS) : To verify the molecular formula (C₁₇H₁₆N₂O₄; MW 328.33) .
  • HPLC : For purity assessment, especially after multi-step syntheses where byproducts like des-amino analogs may form .

Q. How does the compound’s reactivity correlate with its functional groups?

The 2-amino-2-oxoethoxy group participates in hydrogen bonding and nucleophilic reactions (e.g., with electrophiles targeting the amide nitrogen), while the ethyl ester can undergo hydrolysis under basic conditions . The pyridoindole core’s aromaticity may stabilize intermediates in substitution reactions .

Advanced Research Questions

Q. What computational methods can predict the compound’s interaction with biological targets?

Molecular docking studies using the pyridoindole core as a scaffold can model interactions with enzymes like kinases or proteases. Density Functional Theory (DFT) calculations can optimize the geometry of the 2-amino-2-oxoethoxy group to assess hydrogen-bonding potential . Comparative analyses with analogs (e.g., ethyl 3-hydrazinopyridoindole) may reveal steric or electronic influences on binding .

Q. How can synthetic yields be improved for large-scale applications?

  • Optimized Solvent Systems : Use polar aprotic solvents (e.g., DMF) to enhance solubility during cyclization steps .
  • Catalytic Approaches : Palladium catalysts for cross-coupling reactions at the indole C3 position .
  • Microwave-Assisted Synthesis : To reduce reaction times and improve regioselectivity in heterocycle formation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : To distinguish between intrinsic activity and cytotoxicity .
  • Metabolic Stability Assays : Evaluate if rapid degradation (e.g., ester hydrolysis) underlies inconsistent in vivo results .
  • Structural Analog Comparison : Test analogs like pyrido[1,2-a]pyrimidinones (known for anticancer activity) to identify pharmacophore requirements .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Modification Sites :
  • C3 substituent : Replace 2-amino-2-oxoethoxy with bulkier groups (e.g., arylhydrazones) to enhance lipophilicity .
  • C10 ester : Substitute ethyl with propargyl for click chemistry applications .
    • Core Modifications : Introduce electron-withdrawing groups (e.g., fluorine) to the pyridoindole ring to modulate electronic properties .

Methodological Considerations

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based kinase inhibition assays using ATP-binding site probes .

Q. How can reaction mechanisms be elucidated for key transformations?

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps in cyclization reactions .
  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to isolate and characterize reactive intermediates .

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